

Spectroscopic Data for 6-Bromohex-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromohex-1-yne

CAS No.: 66977-99-9

Cat. No.: B1269820

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromohex-1-yne** (CAS No: 66977-99-9). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Bromohex-1-yne**. Please note that while efforts were made to source experimental data, some of the nuclear magnetic resonance (NMR) data presented is based on computational predictions due to the limited availability of published experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.49	Triplet	2H	H6 (-CH ₂ Br)
2.24	Triplet of Triplets	2H	H3 (-CH ₂ C \equiv)
1.99	Quintet	2H	H5 (-CH ₂ CH ₂ Br)
1.94	Triplet	1H	H1 (\equiv C-H)
1.67	Quintet	2H	H4 (-CH ₂ CH ₂ CH ₂ -)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
83.0	C2 (-C \equiv CH)
68.9	C1 (\equiv CH)
32.9	C6 (-CH ₂ Br)
31.5	C4 (-CH ₂ CH ₂ CH ₂ -)
27.2	C5 (-CH ₂ CH ₂ Br)
17.8	C3 (-CH ₂ C \equiv)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch
~2940-2860	Medium-Strong	C-H (sp ³) stretch
~2120	Weak-Medium, Sharp	C \equiv C stretch
~1465	Medium	-CH ₂ - scissoring
~630	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
162/160	~1:1	[M] ⁺ (Molecular Ion)
81	High	[C ₆ H ₉] ⁺ (Loss of Br)
53	Moderate	[C ₄ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **6-Bromohex-1-yne** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse (zg).
 - Number of Scans (ns): 16-32.
 - Relaxation Delay (d1): 1-2 seconds.
 - Spectral Width (sw): -2 to 12 ppm.
 - Acquisition Time (aq): 3-4 seconds.
- Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- Integrate the signals and determine multiplicities.

3. ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Parameters:
 - Pulse Program: Proton-decoupled single-pulse (zgpg).
 - Number of Scans (ns): 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2-5 seconds.
 - Spectral Width (sw): 0 to 150 ppm.
- Processing:
 - Apply a Fourier transform.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For a neat liquid sample, place a drop of **6-Bromohex-1-yne** between two KBr or NaCl plates to form a thin film.

2. Data Acquisition:

- Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Procedure:
 - Record a background spectrum of the clean, empty sample holder.
 - Place the prepared sample in the spectrometer.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Sample Preparation: Dilute a small amount of **6-Bromohex-1-yne** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Injection: Inject 1 μL of the prepared solution into the GC.

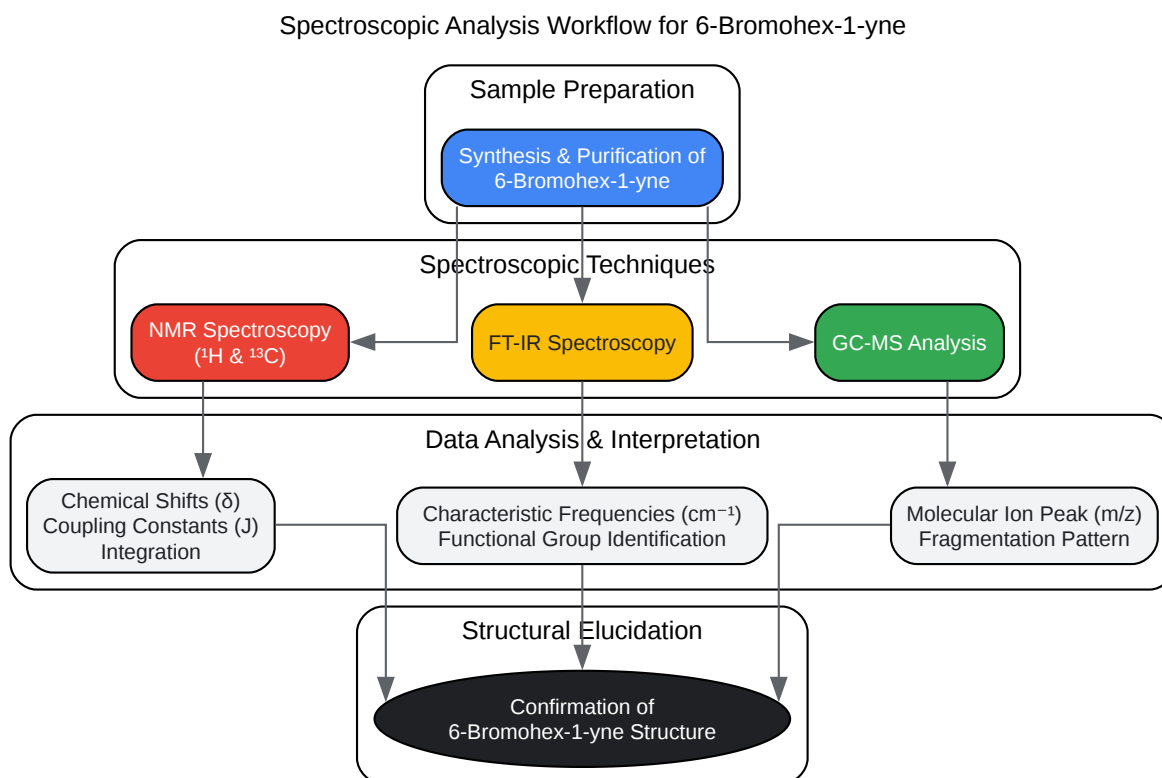
2. GC-MS Analysis:

- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Program:
 - Initial temperature: 50 $^{\circ}\text{C}$, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: 5 minutes at 250 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Rate: 1-2 scans/second.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-Bromohex-1-yne**.



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